molecular formula C6H9BrO B13812398 Bason CAS No. 2028-52-6

Bason

Cat. No.: B13812398
CAS No.: 2028-52-6
M. Wt: 177.04 g/mol
InChI Key: KGKSTPKEAQNJJD-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a triple bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1-pentyn-3-ol can be synthesized through multiple-step organic reactions. One common method involves the bromination of 3-methyl-1-pentyn-3-ol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .

Industrial Production Methods: Industrial production of 1-Bromo-3-methyl-1-pentyn-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Dess-Martin periodinane or chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Substitution: 3-Methyl-1-pentyn-3-ol.

    Oxidation: 3-Methyl-1-pentyn-3-one.

    Reduction: 3-Methyl-1-pentene or 3-methylpentane.

Scientific Research Applications

1-Bromo-3-methyl-1-pentyn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-1-pentyn-3-ol in chemical reactions involves the reactivity of its functional groups:

    Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions.

    Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.

    Triple Bond: Provides a site for addition reactions and can be reduced to form alkenes or alkanes.

Comparison with Similar Compounds

    3-Methyl-1-pentyn-3-ol: Lacks the bromine atom but shares similar reactivity in terms of the hydroxyl and triple bond.

    1-Bromo-3-methyl-2-butyn-1-ol: Another brominated alkyne with a different substitution pattern.

    3-Bromo-1-pentyn-3-ol: Similar structure but with the bromine atom on a different carbon.

Uniqueness: 1-Bromo-3-methyl-1-pentyn-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. Its bromine atom makes it particularly useful in substitution reactions, while the hydroxyl group and triple bond provide additional reactivity.

Properties

CAS No.

2028-52-6

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

1-bromo-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3

InChI Key

KGKSTPKEAQNJJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CBr)O

Origin of Product

United States

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